molecular formula C14H18BBrO3 B13367744 2-Bromo-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

2-Bromo-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone

Cat. No.: B13367744
M. Wt: 325.01 g/mol
InChI Key: WXOTVXRTEQNPJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone typically involves the reaction of 4-bromoacetophenone with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is unique due to its combination of a bromine atom, a boron-containing dioxaborolane group, and a phenyl ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C14H18BBrO3

Molecular Weight

325.01 g/mol

IUPAC Name

2-bromo-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H18BBrO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)12(17)9-16/h5-8H,9H2,1-4H3

InChI Key

WXOTVXRTEQNPJD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

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